molecular formula C22H31ClF2N6O2 B4296435 N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4296435
M. Wt: 485.0 g/mol
InChI Key: MVRUEPACENHJOU-UHFFFAOYSA-N
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Description

N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a morpholine ring, a chlorodifluoromethoxyphenyl group, and dibutylamine groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common approach involves the substitution of cyanuric chloride with appropriate amines under controlled conditions. For instance, the reaction of cyanuric chloride with 4-aminobenzoic acid, followed by further substitution with morpholine and dibutylamine, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, palladium catalysts, and various nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the triazine ring, while coupling reactions can introduce new aromatic groups.

Scientific Research Applications

N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

Uniqueness

What sets N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-N,4-N-dibutyl-2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClF2N6O2/c1-3-5-11-30(12-6-4-2)20-27-19(28-21(29-20)31-13-15-32-16-14-31)26-17-7-9-18(10-8-17)33-22(23,24)25/h7-10H,3-6,11-16H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRUEPACENHJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

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